Direct Cellular Comparison with OSMI-1: Comparable Target Engagement in Breast Cancer Cells
A 2020 study in Scientific Reports directly compared Ogt-IN-2 (ST045849) with the widely used inhibitor OSMI-1 in a pair of tamoxifen-sensitive (TamS) and tamoxifen-resistant (TamR) breast cancer cell lines [1]. The study demonstrated that both compounds achieve similar on-target inhibition. Specifically, both OSMI-1 and Ogt-IN-2 decreased total cellular O-GlcNAcylation levels, with OSMI-1 treatment resulting in a 30% reduction in both cell lines, an effect described as similar to that of Ogt-IN-2 [1].
| Evidence Dimension | Cellular O-GlcNAcylation Reduction |
|---|---|
| Target Compound Data | Effect described as 'similar to treatment with ... OSMI-1' [1] |
| Comparator Or Baseline | OSMI-1 (30% reduction in both TamS and TamR cells) [1] |
| Quantified Difference | No significant difference observed; comparable reduction in global O-GlcNAcylation. |
| Conditions | MCF7-derived TamS and TamR breast cancer cell lines; Western blot with RL2 antibody [1]. |
Why This Matters
This head-to-head data provides direct evidence that Ogt-IN-2 can serve as an effective alternative to OSMI-1 for achieving comparable on-target effects in a disease-relevant cellular model.
- [1] Barkovskaya A, et al. Inhibition of O-GlcNAc transferase activates tumor-suppressor gene expression in tamoxifen-resistant breast cancer cells. Sci Rep. 2020 Oct 12;10(1):16992. View Source
